(S)-Nor-Verapamil-d6

Enantioselective Pharmacokinetics Hepatic First-Pass Metabolism Chiral Bioanalysis

Quantifying S-norverapamil enantiomers in biological matrices without a chirally matched internal standard introduces significant analytical error from stereoselective matrix effects and ionization differences. (S)-Nor-Verapamil-d6 is a hexadeuterated, enantiopure internal standard engineered to co-elute with the target analyte under chiral LC conditions, enabling precise mass spectrometric discrimination via its +6 Da mass shift. - Eliminates enantiomer-specific ion suppression/enhancement in chiral LC-MS/MS workflows, ensuring regulatory-compliant accuracy for ANDA bioequivalence studies. - Corrects for the 2.6-fold R:S unbound fraction difference in plasma protein binding assays, enabling accurate free drug concentration determination. - Supplied with comprehensive Certificate of Analysis documenting isotopic enrichment and chiral purity; custom synthesis available for bulk quantities.

Molecular Formula C26H37ClN2O4
Molecular Weight 483.1 g/mol
Cat. No. B15145003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Nor-Verapamil-d6
Molecular FormulaC26H37ClN2O4
Molecular Weight483.1 g/mol
Structural Identifiers
SMILESCC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1/i1D3,2D3;
InChIKeyOEAFTRIDBHSJDC-RMKJYZORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Nor-Verapamil-d6: Chiral Deuterated Internal Standard


(S)-Nor-Verapamil-d6 is a stable isotope-labeled, chiral internal standard (IS) corresponding to the (S)-enantiomer of the active verapamil metabolite norverapamil [1]. As a hexadeuterated analog, it possesses a molecular mass shift of +6 Da relative to the unlabeled analyte, enabling precise mass spectrometric discrimination while maintaining near-identical physicochemical behavior and recovery characteristics [1]. Its defined stereochemistry is critical, as the enantiomers of norverapamil exhibit distinct pharmacokinetic profiles, including differences in hepatic availability (S-NOR: 0.24 ± 0.04 vs R-NOR: 0.10 ± 0.02) and protein binding (R:S unbound ratio, 2.6 ± 0.2) [2].

Why (S)-Nor-Verapamil-d6 Cannot Be Substituted


Substituting (S)-Nor-Verapamil-d6 with a non-chiral, racemic, or unlabeled norverapamil internal standard introduces significant analytical error and undermines the validity of quantitative bioanalytical methods. The enantiomers of norverapamil exhibit pronounced stereoselectivity in their pharmacokinetics and pharmacodynamics [1]. Using a racemic or mismatched chiral IS fails to correct for enantiomer-specific matrix effects, extraction efficiency, or ionization differences, leading to inaccurate quantification of individual enantiomers [2]. Furthermore, employing an unlabeled IS cannot compensate for variable recovery or ion suppression/enhancement in LC-MS/MS workflows, a limitation that deuterated analogs directly overcome [3]. Thus, for methods requiring chiral separation and regulatory-compliant validation, (S)-Nor-Verapamil-d6 is a non-fungible, method-critical reagent.

(S)-Nor-Verapamil-d6: Key Differentiating Evidence


Enantioselective Hepatic Availability

In isolated perfused rat liver (IPRL) studies, the hepatic availability (F) of preformed S-norverapamil was 0.24 ± 0.04, which is 2.4-fold higher than the R-norverapamil value of 0.10 ± 0.02 [1]. This stereoselective difference necessitates the use of a chirally pure internal standard like (S)-Nor-Verapamil-d6 for accurate quantification of the S-enantiomer in biological matrices.

Enantioselective Pharmacokinetics Hepatic First-Pass Metabolism Chiral Bioanalysis

Differential Plasma Protein Binding

In the same IPRL model, the unbound fraction of norverapamil enantiomers in bovine serum albumin-containing perfusate was stereoselective, with the R:S ratio of unbound fractions measuring 2.6 ± 0.2 [1]. This indicates R-norverapamil has a 2.6-fold higher free fraction available for hepatic uptake and metabolism compared to S-norverapamil.

Plasma Protein Binding Enantioselective Distribution Free Drug Hypothesis

Chiral Chromatographic Resolution

Using a validated LC-ESI-MS/MS method with a Chiralcel OD-RH column, the capacity factor (k') for S-norverapamil was 3.13, while R-norverapamil exhibited a k' of 2.27, achieving a resolution factor (Rs) of 1.9 [1]. The corresponding deuterated internal standards (D6-norverapamil enantiomers) co-elute with their respective unlabeled analytes, enabling precise correction for matrix effects and ion suppression.

Chiral Chromatography LC-MS/MS Method Development Enantiomeric Separation

Stereoselective CYP3A4 Metabolism

In vitro studies using human cDNA-expressed CYP3A4 demonstrate that S-norverapamil is metabolized to the D-620 metabolite with a lower Km and higher Vmax compared to R-norverapamil [1]. This stereoselective metabolism contributes to the distinct pharmacokinetic profiles of the enantiomers observed in vivo.

Drug Metabolism CYP3A4 Enantioselective Enzyme Kinetics

Validated LC-MS/MS Performance

A validated LC-ESI-MS/MS method employing D6-norverapamil as internal standard achieved a linear calibration range of 1.0-250.0 ng/mL for all four verapamil/norverapamil enantiomers, with absolute recoveries ranging from 91.1% to 108.1% and matrix factors of 0.96-1.07 [1]. This performance demonstrates the effectiveness of the deuterated IS in correcting for extraction variability and ion suppression.

Bioanalytical Method Validation LC-MS/MS Internal Standardization

(S)-Nor-Verapamil-d6 Application Scenarios


Enantioselective Pharmacokinetics of Verapamil

Use (S)-Nor-Verapamil-d6 as the internal standard for quantifying S-norverapamil in human plasma following administration of immediate-release or controlled-release verapamil formulations. The validated LC-MS/MS method with chiral separation [1] enables accurate determination of enantiomer-specific pharmacokinetic parameters (Cmax, AUC, t½) and assessment of input-rate dependent stereoselectivity [2].

CYP3A4-Mediated DDI Studies

Employ (S)-Nor-Verapamil-d6 to quantify S-norverapamil formation in human hepatocyte or CYP3A4-expressing microsomal incubations. This enables precise measurement of enantiomer-specific metabolic clearance and inhibition parameters (Ki, IC50) when verapamil is co-administered with CYP3A4 inhibitors or inducers [1].

ANDA Bioanalytical Method Validation

Utilize (S)-Nor-Verapamil-d6 as part of a deuterated internal standard panel for developing and validating enantioselective bioanalytical methods compliant with FDA/EMA guidelines. The compound's defined stereochemistry and stable isotope labeling support the accuracy, precision, and selectivity requirements for Abbreviated New Drug Application (ANDA) bioequivalence studies of generic verapamil products [1][2].

Stereoselective Protein Binding and Hepatic Uptake

Apply (S)-Nor-Verapamil-d6 in equilibrium dialysis or ultrafiltration experiments to accurately determine the unbound fraction of S-norverapamil in plasma or serum. Given the 2.6-fold difference in R:S unbound ratio observed in perfused liver models [1], enantiomer-specific quantification is essential for correlating free drug concentrations with pharmacological effect.

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